1,6-Bis-boc-8-(thiomethyl)ergoline CAS 1263162-43-1 properties
1,6-Bis-boc-8-(thiomethyl)ergoline CAS 1263162-43-1 properties
An In-depth Technical Guide to 1,6-Bis-boc-8-(thiomethyl)ergoline (CAS 1263162-43-1): A Key Intermediate in Ergoline Synthesis
Introduction
The ergoline scaffold, a tetracyclic ring system, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. These molecules are known to interact with various receptors, including dopaminergic and serotonergic receptors, leading to their use in treating conditions such as Parkinson's disease and migraines.[1] The synthesis of complex ergoline derivatives often necessitates a strategic approach to protect reactive sites and guide reactions to the desired outcome.
This technical guide focuses on 1,6-Bis-boc-8-(thiomethyl)ergoline (CAS 1263162-43-1), a key synthetic intermediate. Its alternative name, 1,6-Bis-boc S-desmethyl N-Despropyl Pergolide , reveals its crucial role as a precursor in the synthesis of Pergolide, a potent dopamine receptor agonist.[2][3] The presence of two tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms at positions 1 and 6 is a deliberate synthetic strategy. These groups mask the inherent reactivity of these secondary amine and indole nitrogen, thereby preventing unwanted side reactions and allowing for precise chemical modifications at other positions of the ergoline core, particularly at the C-8 position.[4][5]
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing comprehensive information on the properties, synthesis, and characterization of this important synthetic building block.
Physicochemical and Structural Properties
1,6-Bis-boc-8-(thiomethyl)ergoline is a complex organic molecule whose fundamental properties are summarized below. The dual Boc protection significantly increases the molecular weight and alters the solubility profile compared to the unprotected ergoline core.
| Property | Value | Source |
| CAS Number | 1263162-43-1 | [2] |
| Molecular Formula | C₂₅H₃₄N₂O₄S | [2] |
| Molecular Weight | 458.61 g/mol | [2] |
| Synonyms | 1,6-Bis-boc S-desmethyl N-Despropyl Pergolide | [2] |
Chemical Structure
The structure of 1,6-Bis-boc-8-(thiomethyl)ergoline is characterized by the rigid tetracyclic ergoline framework. The key features include the thiomethyl (-SCH₃) group at the 8-beta position and the two bulky tert-butyloxycarbonyl (Boc) groups at the N-1 (indole) and N-6 (piperidine-like ring) positions.
Figure 2: Proposed synthetic workflow for 1,6-Bis-boc-8-(thiomethyl)ergoline.
Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for similar transformations on the ergoline scaffold and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 1,6-Bis-boc-8β-hydroxymethyl-ergoline
This step involves the protection of the N-1 and N-6 positions of an ergoline-8β-methanol precursor using di-tert-butyl dicarbonate (Boc₂O).
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Materials: Ergoline-8β-methanol, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or DMAP), and an appropriate solvent (e.g., dichloromethane or THF).
-
Procedure:
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Dissolve ergoline-8β-methanol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the base to the solution.
-
Slowly add a solution of Boc₂O (at least 2 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., NH₄Cl solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1,6-Bis-boc-8β-hydroxymethyl-ergoline.
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Step 2: Synthesis of 1,6-Bis-boc-8β-mesyloxymethyl-ergoline
The hydroxyl group at the C-8 position is converted to a good leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution.
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Materials: 1,6-Bis-boc-8β-hydroxymethyl-ergoline, Methanesulfonyl chloride (MsCl), a non-nucleophilic base (e.g., triethylamine or pyridine), and a dry aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 1,6-Bis-boc-8β-hydroxymethyl-ergoline in the dry solvent under an inert atmosphere and cool to 0 °C.
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Add the base to the solution.
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Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed.
-
Quench the reaction with cold water or a saturated aqueous solution of NaHCO₃.
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Extract the product, wash the organic layer, dry, and concentrate as described in Step 1.
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The resulting mesylate is often used in the next step without extensive purification due to its potential instability.
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Step 3: Synthesis of 1,6-Bis-boc-8β-(thiomethyl)ergoline
The final step is a nucleophilic substitution where the mesylate is displaced by a thiomethoxide anion. [1][5]
-
Materials: 1,6-Bis-boc-8β-mesyloxymethyl-ergoline, Sodium thiomethoxide (NaSCH₃), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve the crude mesylate from Step 2 in the chosen solvent under an inert atmosphere.
-
Add sodium thiomethoxide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain 1,6-Bis-boc-8β-(thiomethyl)ergoline.
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Analytical Characterization (Expected)
While specific analytical data for 1,6-Bis-boc-8-(thiomethyl)ergoline is not publicly available, the following represents the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the tetracyclic structure. Key signals would include:
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Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indole ring.
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Ergoline Scaffold Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm).
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Boc Protons: Two large singlets around δ 1.4-1.6 ppm, each integrating to 9 protons, corresponding to the two tert-butyl groups. [6][7]* Thiomethyl Protons: A singlet around δ 2.0-2.5 ppm, integrating to 3 protons.
| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |
| Aromatic (Indole) | 7.0 - 8.0 | m |
| Ergoline Scaffold (Aliphatic) | 1.5 - 4.0 | m |
| Boc (-C(CH₃)₃) x 2 | 1.4 - 1.6 | s (18H) |
| Thiomethyl (-SCH₃) | 2.0 - 2.5 | s (3H) |
¹³C NMR: The carbon NMR would show a large number of signals.
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Carbonyl Carbons (Boc): Two signals around δ 150-155 ppm.
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Quaternary Carbons (Boc): Two signals around δ 80-85 ppm.
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tert-Butyl Carbons (Boc): Two signals around δ 28 ppm.
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Aromatic and Ergoline Carbons: A complex set of signals in the range of δ 20-140 ppm.
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Thiomethyl Carbon: A signal in the upfield region, likely around δ 15-20 ppm.
Mass Spectrometry (MS)
-
Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 458.61.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of one or both Boc groups (-100 Da each) or a tert-butyl group (-57 Da). Cleavage of the thiomethyl group (-47 Da) is also a probable fragmentation pathway.
Applications in Drug Development
The primary and most significant application of 1,6-Bis-boc-8-(thiomethyl)ergoline is as a key intermediate in the synthesis of Pergolide . [3][8]Pergolide is a dopamine agonist that has been used in the treatment of Parkinson's disease. The synthesis of Pergolide from this intermediate would involve the deprotection of the Boc groups and subsequent N-propylation at the N-6 position.
The strategic placement of the Boc groups allows for high-yield, selective reactions, which is crucial in the multi-step synthesis of complex pharmaceutical compounds. Furthermore, this intermediate could potentially be utilized in the development of novel ergoline-based therapeutic agents by modifying the C-8 thiomethyl group or by employing alternative deprotection and N-alkylation strategies.
Handling, Storage, and Stability
Safety Precautions:
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As with any chemical compound, 1,6-Bis-boc-8-(thiomethyl)ergoline should be handled in a well-ventilated area, preferably in a fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture to prevent degradation.
Stability:
-
The Boc protecting groups are generally stable to a wide range of non-acidic conditions.
-
The compound is expected to be sensitive to strong acids, which would lead to the cleavage of the Boc groups. [9][10]* The thiomethyl group is generally stable, but strong oxidizing agents should be avoided.
Conclusion
1,6-Bis-boc-8-(thiomethyl)ergoline is a synthetically valuable intermediate with a strategic design that facilitates the efficient synthesis of complex ergoline alkaloids, most notably Pergolide. The dual Boc protection provides the necessary control over reactivity, enabling selective modifications at the C-8 position of the ergoline core. While specific experimental data for this compound is limited in public literature, its properties and reactivity can be reliably inferred from the well-established chemistry of ergolines and Boc-protected amines. This technical guide provides a comprehensive overview for researchers and developers working with this and similar ergoline-based intermediates, highlighting its importance in the synthesis of pharmacologically active molecules.
References
- WO2005085243A2 - Process for the preparation of cabergoline - Google Patents. (n.d.).
- US20050124812A1 - Process for the synthesis of pergolide - Google Patents. (n.d.).
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. (n.d.). Retrieved February 20, 2026, from [Link]
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). International Journal of Organic Chemistry, 7, 140-144.
- Scholars Research Library - Der Pharma Chemica. (2011). Der Pharma Chemica, 3(3), 174-188.
-
Ergoline - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
- IE41533B1 - Thiomethyl ergolene derivatives - Google Patents. (n.d.).
-
Synthesis of 6-Methyl-8α-(3-benzoyl-thioureidomethyl)-10β-ergoline - PrepChem.com. (n.d.). Retrieved February 20, 2026, from [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
- US5219862A - 8 beta-substituted ergolines, process for their production and their use - Google Patents. (n.d.).
- Ergoline-8-carboxylic acid cycloalkyl esters as serotonin antagonists: structure-activity study. (1988). Journal of Medicinal Chemistry, 31(2), 444-448.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022). Molecules, 27(3), 1033.
- Structure and molecular orbital study of ergoline derivatives. 1-(6-Methyl-8 beta-ergolinylmethyl)imidazolidine-2,4-dione (I) and 2-(10-methoxy-1,6-dimethyl-8 beta-ergolinyl)ethyl 3,5-dimethyl-1H-2-pyrrolecarboxylate toluene hemisolvate (II) and comparison with nicergoline (III). (1988). Acta Crystallographica Section B, 44(3), 307-315.
- The synthesis of 8-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]isoquinoline, the 9,10-didehydro-7-methyl-7-aza analogue of ergoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1983). Journal of the Chemical Society, Perkin Transactions 1, 1545-1552.
-
Pergolide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
GNPS Library Spectrum CCMSLIB00006626069. (2021). Retrieved February 20, 2026, from [Link]
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC. (2024). RSC Advances, 14, 32158-32164.
-
Pergolide-impurities | Pharmaffiliates. (n.d.). Retrieved February 20, 2026, from [Link]
Sources
- 1. WO2003078432A2 - Process for the synthesis of pergolide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. scienceopen.com [scienceopen.com]
- 6. preprints.org [preprints.org]
- 7. Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
